molecular formula C15H22N2O5 B2648709 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate CAS No. 2059938-38-2

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate

Cat. No. B2648709
CAS RN: 2059938-38-2
M. Wt: 310.35
InChI Key: LGFLSAWHYRTHHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the synthesis of “methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate” involves reduction and inversion methods . The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and characterization of similar compounds provide insights into their potential applications in the development of new materials or as intermediates in chemical syntheses. For instance, Hong-qiang Liu et al. (2012) explored the crystal structure of a closely related compound, highlighting the significance of molecular interactions and structural analysis in designing substances with desired physical and chemical properties (Liu et al., 2012).

Catalytic Applications

The compound's structural components have been utilized in catalytic systems to improve the efficiency of chemical reactions. Kaiwu Dong et al. (2017) described the use of a palladium catalyst incorporating a pyridyl moiety for the alkoxycarbonylation of alkenes, demonstrating the broad applicability of such structures in catalysis and their potential to impact various industrial processes positively (Dong et al., 2017).

Material Science

In material science, the understanding of polymer degradation under specific conditions is crucial for developing more durable and sustainable materials. Studies like those conducted by T. Grossetête et al. (2000) on the photolysis and photooxidation of polymeric materials can inform the design of polymers with enhanced stability and performance, potentially including those derived from or related to Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate (Grossetête et al., 2000).

Environmental Science

The biodegradation of compounds, including those structurally similar to Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate, is a significant research area within environmental science. Studies like the one by R. Steffan et al. (1997) on the biodegradation of gasoline oxygenates provide insights into the environmental fate of chemical compounds, informing strategies for mitigating pollution and enhancing the biodegradability of synthetic materials (Steffan et al., 1997).

properties

IUPAC Name

ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-5-21-13(19)11(17-14(20)22-15(2,3)4)12(18)10-7-6-8-16-9-10/h6-9,11-12,18H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLSAWHYRTHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CN=CC=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate

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